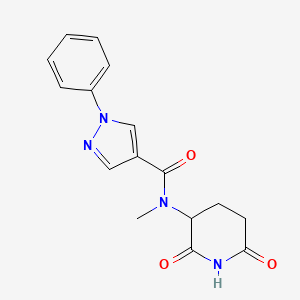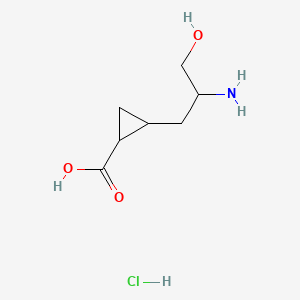
2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane amino acid with significant biological and chemical properties. This compound, with the molecular formula C7H14ClNO3 and a molecular weight of 195
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has significant applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane amino acids and derivatives with amino and hydroxyl groups. Examples include:
- 2-Aminocyclopropane-1-carboxylic acid
- 3-Hydroxycyclopropane-1-carboxylic acid
Uniqueness
2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and cyclopropane ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5(3-9)1-4-2-6(4)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H |
InChI Key |
XYTDZWGTGHVWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


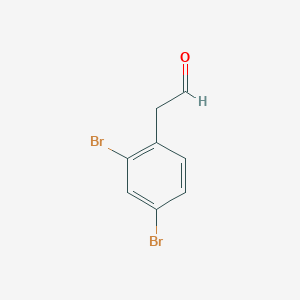
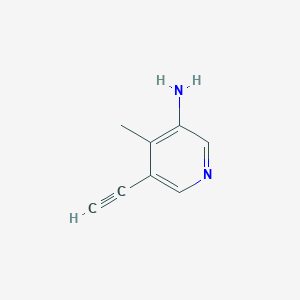
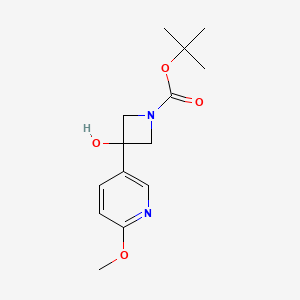
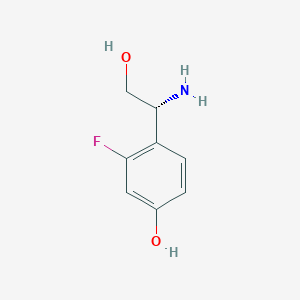
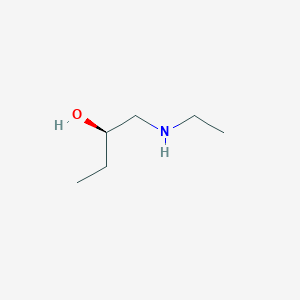
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
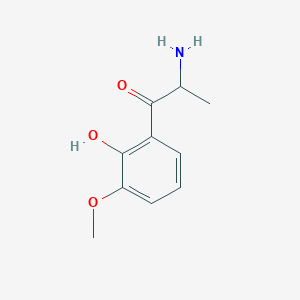
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
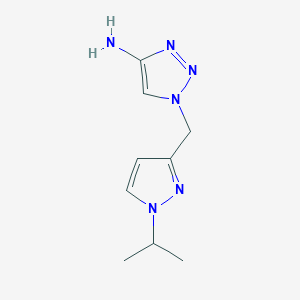



![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
